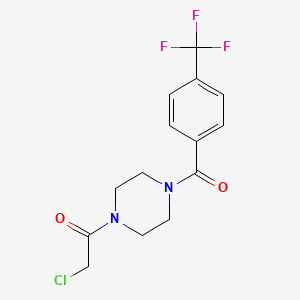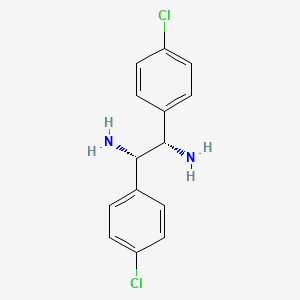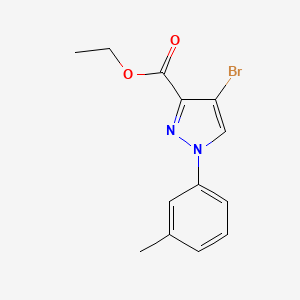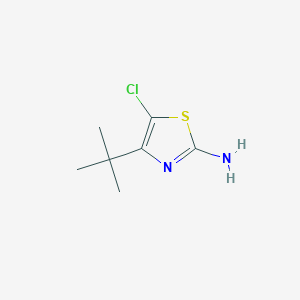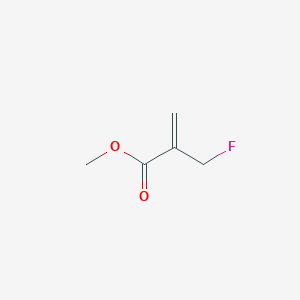
DPDPE trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPDPE trifluoroacetate is a synthetic enkephalin peptide and an agonist of delta-1-opioid receptorsThis compound is notable for its high selectivity for delta-opioid receptors over mu- and kappa-opioid receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DPDPE trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic disulfide bridge between two penicillamine residues. The peptide is then treated with trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and disulfide bond formation. The final product is then cleaved from the solid support and purified .
Analyse Des Réactions Chimiques
Types of Reactions
DPDPE trifluoroacetate primarily undergoes peptide bond formation and disulfide bond formation reactions. It can also participate in oxidation and reduction reactions involving the disulfide bridge .
Common Reagents and Conditions
Peptide Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are commonly used for peptide bond formation.
Oxidizing Agents: Hydrogen peroxide or iodine can be used to oxidize the thiol groups to form the disulfide bridge.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce the disulfide bridge back to thiol groups.
Major Products
The major product of these reactions is the cyclic peptide with a disulfide bridge, which is the active form of this compound .
Applications De Recherche Scientifique
DPDPE trifluoroacetate has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of delta-opioid receptors in pain modulation and neuroprotection.
Pharmacology: Researchers use it to investigate the selectivity and efficacy of opioid receptor agonists.
Seizure Disorders: It has been shown to increase the seizure threshold and provide protection against seizures in animal models.
Pain Research: This compound is used in studies to understand its analgesic effects and potential therapeutic applications.
Mécanisme D'action
DPDPE trifluoroacetate exerts its effects by binding to delta-1-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in analgesic and neuroprotective effects. The compound selectively targets delta-opioid receptors, which are involved in modulating pain and protecting neurons from damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
DAMGO trifluoroacetate: Another synthetic peptide that acts as a mu-opioid receptor agonist.
[D-Ala2,Leu5,Cys6]enkephalin: A delta-opioid receptor antagonist used to study the specificity of DPDPE trifluoroacetate.
Uniqueness
This compound is unique in its high selectivity for delta-opioid receptors, which distinguishes it from other opioid receptor agonists that may have broader receptor activity. This selectivity makes it a valuable tool for studying the specific roles of delta-opioid receptors in various physiological and pathological processes .
Propriétés
Formule moléculaire |
C32H40F3N5O9S2 |
|---|---|
Poids moléculaire |
759.8 g/mol |
Nom IUPAC |
(7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24?;/m0./s1 |
Clé InChI |
LUVILUYVBUMMRG-FIJWTTFTSA-N |
SMILES isomérique |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


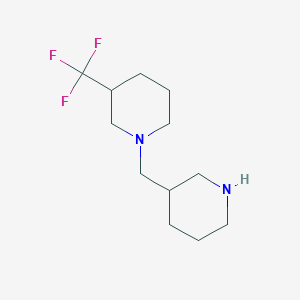
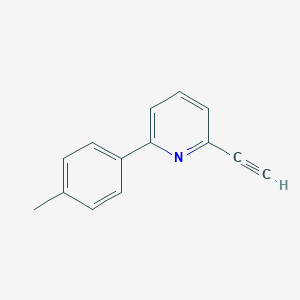
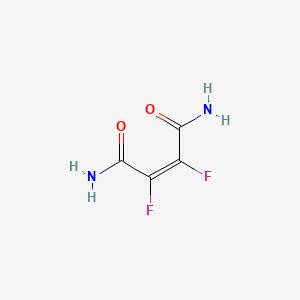

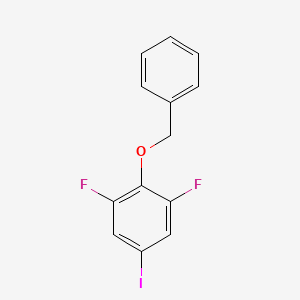
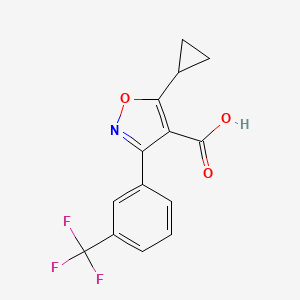
![3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
